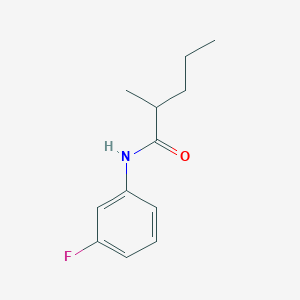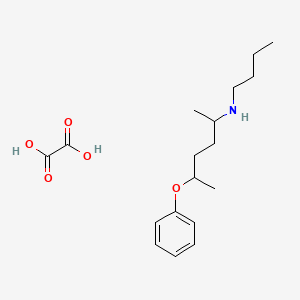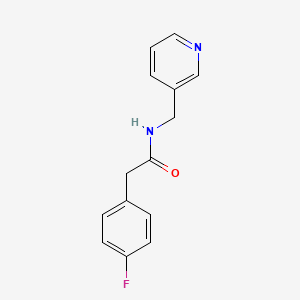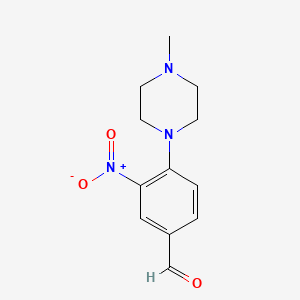![molecular formula C21H21ClO4 B4988243 4-butyl-6-chloro-7-[(2-methoxybenzyl)oxy]-2H-chromen-2-one](/img/structure/B4988243.png)
4-butyl-6-chloro-7-[(2-methoxybenzyl)oxy]-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-butyl-6-chloro-7-[(2-methoxybenzyl)oxy]-2H-chromen-2-one is a synthetic compound that belongs to the class of flavonoids. It is also known as flavokawain B and is derived from the kava plant. Flavokawain B has been the subject of extensive scientific research due to its potential health benefits, including its anti-cancer and anti-inflammatory properties.
作用機序
The mechanism of action of flavokawain B is not fully understood, but it is believed to involve the inhibition of several signaling pathways that are involved in cell growth and survival. Flavokawain B has been shown to inhibit the Akt/mTOR signaling pathway, which is involved in regulating cell growth and proliferation. It has also been shown to inhibit the NF-κB signaling pathway, which is involved in regulating inflammation in the body.
Biochemical and Physiological Effects:
Flavokawain B has been shown to have several biochemical and physiological effects in the body. It has been shown to induce apoptosis in cancer cells by activating the caspase cascade, which is a series of enzymes that are involved in programmed cell death. It has also been shown to reduce inflammation in the body by inhibiting the production of pro-inflammatory cytokines. Flavokawain B has been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes, such as superoxide dismutase and catalase. Additionally, it has been shown to improve cardiovascular health by reducing blood pressure and improving lipid metabolism.
実験室実験の利点と制限
One of the advantages of using flavokawain B in lab experiments is its potential anti-cancer properties. Flavokawain B has been shown to induce apoptosis in several types of cancer cells, including breast, prostate, and colon cancer cells. Another advantage is its anti-inflammatory properties, which can be useful in studying the mechanisms of inflammation in the body. However, one limitation of using flavokawain B in lab experiments is its low solubility in water, which can make it difficult to administer in certain experiments.
将来の方向性
There are several future directions for research on flavokawain B. One area of research is the development of novel synthesis methods that can increase the yield and purity of the compound. Another area of research is the investigation of flavokawain B's potential as a therapeutic agent for cancer and other diseases. Additionally, further research is needed to understand the mechanisms of action of flavokawain B and its effects on various signaling pathways in the body.
合成法
The synthesis of flavokawain B involves the use of several chemical reagents, including 4-butylresorcinol, 2-methoxybenzaldehyde, and chloroacetyl chloride. The reaction takes place in the presence of a base catalyst, such as potassium carbonate, and the product is obtained through a series of purification steps. The yield of the synthesis process is around 10-15%, and the purity of the final product is typically greater than 95%.
科学的研究の応用
Flavokawain B has been the subject of extensive scientific research due to its potential health benefits. Studies have shown that flavokawain B has anti-cancer properties and can induce apoptosis (programmed cell death) in cancer cells. It has also been shown to have anti-inflammatory properties and can reduce inflammation in the body. Other potential health benefits of flavokawain B include its ability to reduce oxidative stress, improve cardiovascular health, and prevent neurodegenerative diseases.
特性
IUPAC Name |
4-butyl-6-chloro-7-[(2-methoxyphenyl)methoxy]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClO4/c1-3-4-7-14-10-21(23)26-19-12-20(17(22)11-16(14)19)25-13-15-8-5-6-9-18(15)24-2/h5-6,8-12H,3-4,7,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJJKVCWGUIVZPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-butyl-6-chloro-7-[(2-methoxybenzyl)oxy]-2H-chromen-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-[3-(diethylamino)propyl]-5-methyl-2-(2-nitrophenyl)-1,3-thiazolidin-4-one hydrochloride](/img/structure/B4988181.png)
![2-bromo-N-[2,2,2-trichloro-1-({[(4-ethoxyphenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B4988186.png)
![1-(2-furoyl)-4-[3-(phenylthio)propanoyl]piperazine](/img/structure/B4988190.png)
![methyl 3-({ethyl[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]amino}carbonyl)benzoate](/img/structure/B4988203.png)


![N-{[5-({2-[(3-fluorophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-2-furamide](/img/structure/B4988241.png)
![N~2~-[(3,4-dichlorophenyl)sulfonyl]-N~2~-methyl-N~1~-3-pyridinylglycinamide](/img/structure/B4988246.png)

![N-[2-(diethylamino)ethyl]-2-(4-oxo-3-propyl-3,4-dihydro-1-phthalazinyl)acetamide](/img/structure/B4988254.png)
